molecular formula C14H11FO4 B6402300 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid CAS No. 1261944-43-7

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6402300
CAS No.: 1261944-43-7
M. Wt: 262.23 g/mol
InChI Key: OVSHIVHVEJCFLE-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple a boronic acid derivative with an aryl halide. For instance, 2-fluoro-3-methoxyphenylboronic acid can be coupled with 3-hydroxybenzoic acid under these conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(2-Fluoro-3-methoxyphenyl)-3-oxobenzoic acid.

    Reduction: 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzyl alcohol.

    Substitution: 4-(2-Amino-3-methoxyphenyl)-3-hydroxybenzoic acid (if the fluoro group is substituted with an amine).

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a fluoro and methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group on the benzoic acid core further adds to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-12-4-2-3-10(13(12)15)9-6-5-8(14(17)18)7-11(9)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSHIVHVEJCFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690070
Record name 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-43-7
Record name 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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